molecular formula C11H9NO2S B7852244 methyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide

methyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide

Cat. No.: B7852244
M. Wt: 219.26 g/mol
InChI Key: YZWSUHMPZSXRQV-POHAHGRESA-N
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Description

Methyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a formamide group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide typically involves the reaction of benzothiophene derivatives with formamide under specific conditions. One common method involves the use of a catalyst such as tin(II) chloride (SnCl₂) and sodium acetate (NaOAc) in tetrahydrofuran (THF) as the solvent. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide (MeI) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the reagents used.

Scientific Research Applications

Methyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound of methyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide.

    Indole Derivatives: Share a similar heterocyclic structure and exhibit diverse biological activities.

    Benzoxazole: Another heterocyclic compound with applications in medicinal chemistry.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the formamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-12(7-13)6-10-11(14)8-4-2-3-5-9(8)15-10/h2-7H,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWSUHMPZSXRQV-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=C1C(=O)C2=CC=CC=C2S1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=C\1/C(=O)C2=CC=CC=C2S1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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